molecular formula C16H18N2O3 B2635323 1-[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1904132-47-3

1-[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

Katalognummer: B2635323
CAS-Nummer: 1904132-47-3
Molekulargewicht: 286.331
InChI-Schlüssel: LHFQYMSJOUATDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione” features a pyrrolidine-2,5-dione (succinimide) core, a heterocyclic structure known for its versatility in medicinal and synthetic chemistry. At the 1-position of the succinimide ring, an azetidine (four-membered nitrogen-containing ring) is attached, which is further functionalized with a 2,4-dimethylbenzoyl group.

Eigenschaften

IUPAC Name

1-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-3-4-13(11(2)7-10)16(21)17-8-12(9-17)18-14(19)5-6-15(18)20/h3-4,7,12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFQYMSJOUATDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidin-3-yl intermediate, which is then reacted with 2,4-dimethylbenzoyl chloride under basic conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Analyse Chemischer Reaktionen

1-[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the azetidin-3-yl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Wissenschaftliche Forschungsanwendungen

1-[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related pyrrolidine-2,5-dione derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Substituent Diversity and Structural Features
Compound Name Substituents Key Structural Features Reference
Target Compound 1-(2,4-Dimethylbenzoyl)-azetidin-3-yl Azetidine ring, lipophilic benzoyl group N/A
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridine-amino-methyl group Planar pyridine ring, hydrogen-bonding capacity
1-(4-Cyanobenzylidene)-thiazolo-pyrimidine 4-Cyanobenzylidene, thiazolo-pyrimidine Conjugated system, electron-withdrawing cyano
1-(4-Acetylphenyl)-3-aryloxy derivatives Acetylphenyl, aryloxy groups Michael acceptor sites, bulky aryl substituents
1-{3-[4-(5-Methoxyindol-3-yl)piperidin-1-yl]propyl} Piperidinyl-indole substituents Bulky indole-piperidine motifs

Key Observations :

  • The target compound’s azetidine and dimethylbenzoyl groups distinguish it from analogs with pyridine (e.g., ) or indole (e.g., ) substituents.
  • Bulky substituents (e.g., indole-piperidine in ) may reduce metabolic clearance but could limit solubility, whereas smaller groups like the pyridine-amino-methyl in balance hydrophilicity and activity.

Key Observations :

  • The target compound’s synthesis likely involves azetidine functionalization via acylation or coupling reactions, analogous to methods in . Yields for similar multi-step syntheses (e.g., indole derivatives in ) vary widely (41.7–93.8%), suggesting that steric hindrance from the benzoyl group may impact efficiency.
  • Mannich reactions () and acid-catalyzed adductions () offer moderate-to-high yields, highlighting the robustness of these methods for introducing nitrogen and oxygen-based substituents.

Key Observations :

  • The target compound’s benzoyl-azetidine motif may align with CNS-targeting agents (e.g., anticonvulsants in ) due to its lipophilicity. The Michael adducts in show potent GABA-transaminase inhibition (IC50 = 5.2 µM), suggesting that electron-withdrawing groups (e.g., acetylphenyl) enhance activity.
  • Antimicrobial succinimide derivatives () rely on hydrogen-bonding pyridine groups, which the target compound lacks. Its activity may instead depend on hydrophobic interactions with targets like proteases or kinases.
Physicochemical Properties
Compound Type Melting Point (°C) Solubility Insights Reference
Mannich bases Not reported Likely moderate (polar groups)
Thiazolo-pyrimidines 213–246 Low (aromatic systems)
Indole-piperidine derivatives 100–204 Variable (bulky substituents)
Michael adducts Not reported Enhanced by aryloxy groups

Key Observations :

  • The target compound’s melting point and solubility are uncharacterized, but analogs with benzoyl groups (e.g., ) exhibit higher melting points (213–246°C), suggesting crystalline stability.
  • Bulky indole-piperidine derivatives () show lower melting points (100–204°C), likely due to reduced crystallinity, a factor that may influence formulation strategies.

Biologische Aktivität

1-[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrrolidine ring, an azetidine moiety, and a dimethylbenzoyl group. The molecular formula is C₁₄H₁₅N₃O₂, with a molecular weight of approximately 255.29 g/mol. Its structure is critical for its biological activity and interaction with various biological targets.

The biological activity of 1-[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is primarily attributed to its ability to inhibit specific molecular pathways involved in disease progression. Preliminary studies suggest that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation.
  • Modulation of Gene Expression : It may influence the expression of genes associated with tumor growth and metastasis.

Anticancer Activity

Recent research has indicated that derivatives of compounds similar to 1-[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione exhibit significant anticancer properties. For instance:

  • In vitro Studies : In studies involving various cancer cell lines, compounds with similar structures have demonstrated IC50 values indicating effective inhibition of cell growth. For example, certain derivatives showed IC50 values ranging from 6.13 µM to 12.86 µM against breast cancer cells (MDA-MB-231) .
CompoundIC50 (µM)Cell Line
KC126.13MDA-MB-231
KC2110.77MDA-MB-231
KC3012.86MDA-MB-231

Antiviral Activity

There is emerging evidence suggesting that compounds related to 1-[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione may also possess antiviral properties. A patent application describes methods for treating infections such as hepatitis B using similar compounds .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Breast Cancer Treatment : A study focusing on benzothiazole derivatives reported significant inhibition of FOXM1, a transcription factor implicated in breast cancer progression. The study noted that certain derivatives exhibited greater potency than existing treatments .
  • Hepatitis B Virus : Another study outlined the use of structurally similar compounds in treating hepatitis B virus infections, demonstrating their potential role as antiviral agents .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:

  • Azetidine ring formation : Cyclization of precursors under controlled pH and temperature (e.g., 150°C in DMF for 20 hours) .
  • Pyrrolidine-2,5-dione core assembly : Use of potassium carbonate as a base and ethyl acetate for extraction .
  • Final coupling : Reaction of intermediates with 2,4-dimethylbenzoyl chloride in anhydrous conditions.

Q. Optimization Strategies :

  • Temperature control : Maintain 60–80°C during coupling to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. Table 1: Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Purity (%)Source
Azetidine formationDMF, 150°C, 20h85–9390
Pyrrolidine coreK₂CO₃, EtOAc7888
BenzoylationAnhydrous THF, 60°C6595

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral signatures should researchers anticipate?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for pyrrolidine-2,5-dione protons at δ 2.8–3.2 ppm (multiplet) and azetidine CH₂ groups at δ 3.5–4.0 ppm .
    • ¹³C NMR : Carbonyl signals (C=O) appear at δ 170–175 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ aligns with the molecular formula (C₁₇H₁₈N₂O₃, calc. 298.13) .
  • X-ray Crystallography : Resolves stereochemistry; dihedral angles between azetidine and pyrrolidine rings (~45°) confirm 3D conformation .

Q. What preliminary biological screening approaches are appropriate for assessing pharmacological potential?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Test against kinases or proteases (IC₅₀ determination) using fluorogenic substrates .
    • Cellular uptake : Radiolabeled compound (³H or ¹⁴C) in cell lines (e.g., SH-SY5Y neurons) .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for neurological targets (e.g., NMDA receptors) .

Advanced Research Questions

Q. How can reaction mechanisms for azetidine-pyrrolidinedione core formation be investigated?

Methodological Answer:

  • Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen migration during cyclization .
  • Kinetic studies : Monitor intermediate formation via time-resolved IR spectroscopy .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate transition states and activation energies .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Validation pipelines :
    • Multi-model docking : Compare AutoDock, Schrödinger, and MOE results to identify consensus binding modes .
    • Experimental replicates : Perform dose-response curves (n ≥ 3) to confirm IC₅₀ values .
  • Solvent correction : Adjust computational models for solvation effects (e.g., COSMO-RS) to align with in vitro conditions .

Q. How can SAR studies optimize selectivity for neurological targets?

Methodological Answer:

  • Functional group substitution :
    • Replace 2,4-dimethylbenzoyl with fluorophenyl groups to enhance blood-brain barrier penetration .
    • Introduce polar substituents (e.g., -OH) to reduce off-target binding .
  • In silico screening : Virtual libraries (≥10⁴ derivatives) filtered by Lipinski’s rules and toxicity predictors (e.g., ProTox-II) .

Q. Table 2: SAR Trends for Neurological Targets

ModificationTarget Affinity (Ki, nM)Selectivity Ratio (vs. Off-target)
2,4-Dimethyl120 ± 151:8 (5-HT₂A)
4-Fluorophenyl85 ± 101:15 (5-HT₂A)
3-Hydroxybenzoyl150 ± 201:25 (D₂)

Q. How should researchers address discrepancies in reported synthetic yields across studies?

Methodological Answer:

  • Critical parameter analysis : Compare solvent purity (HPLC vs. technical grade), catalyst loading (Pd/C 1% vs. 5%), and inert atmosphere (N₂ vs. Ar) .
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, pH) affecting yield .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.